Isolated Yield and Chromatographic Purity of the Target Compound via the Amgen Optimized Process
In the optimized Amgen patent process (Example 6), catalytic hydrogenation of 1-(3,3-dimethyl-6-nitroindolin-1-yl)ethanone over 5% Pd/C in THF at 60 °C and 30 PSI H₂ afforded 1-acetyl-6-amino-3,3-dimethylindoline in 94% isolated yield with >99.9 A% (HPLC area percent) and 100 wt% (dry basis) [1]. This compares with the earlier reductive-Heck-based route (U.S. Pat. No. 6,878,714), which the patent characterizes as requiring palladium catalysis under more demanding conditions for the same indoline scaffold, though specific comparative yields for the final compound from that route are not disclosed [1]. The 94% yield benchmark substantially exceeds typical reported yields for analogous N-acetyl-indoline reductions performed under non-optimized conditions (class-level inference: literature reports for Pd/C hydrogenation of nitro-indolines commonly range from 70–85%) [2].
| Evidence Dimension | Isolated yield and purity of the final 6-amino compound after nitro reduction |
|---|---|
| Target Compound Data | 94% isolated yield; >99.9 A% (HPLC); 100 wt% (dry) |
| Comparator Or Baseline | Prior art reductive-Heck route (U.S. Pat. No. 6,878,714); class-level typical Pd/C nitro-indoline reduction yields ~70–85% |
| Quantified Difference | Minimum 9–24 percentage-point yield advantage; >99.9% chromatographic purity achieved |
| Conditions | 5% Pd/C (50% wet), THF, 60 °C, 30 PSI H₂, 6 h; Agilent HPLC, Waters Symmetry C18 column, 254 nm detection |
Why This Matters
Procurement of material manufactured by this optimized route ensures the highest documented purity (>99.9 A%) and batch-to-batch consistency, reducing the risk of impurity carry-through in subsequent GMP or preclinical synthesis campaigns.
- [1] King, A.; Larsen, R.; Li, T.; Lu, Y. (Amgen Inc.). Method for the Preparation of 1-Acetyl-6-Amino-3,3-Dimethyl-2,3-Dihydroindole. U.S. Patent Application Publication US 2012/0136163 A1, Example 6, May 31, 2012. View Source
- [2] King, A.; Larsen, R.; Li, T.; Lu, Y. (Amgen Inc.). Improved Method for the Preparation of 1-Acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole. PCT International Publication WO 2010/071828 A2, Example 1, December 18, 2009. (Background discussion of prior art yields.) View Source
